Cas no 1882697-54-2 (Pyridine, 5-ethyl-2-(iodomethyl)-)
Pyridine, 5-ethyl-2-(iodomethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 5-ethyl-2-(iodomethyl)-
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- Inchi: 1S/C8H10IN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3
- InChI Key: ZVUUKFXTONCPPI-UHFFFAOYSA-N
- SMILES: C1(CI)=NC=C(CC)C=C1
Pyridine, 5-ethyl-2-(iodomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646159-0.05g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 0.05g |
$900.0 | 2023-03-04 | ||
| Enamine | EN300-646159-0.1g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 0.1g |
$943.0 | 2023-03-04 | ||
| Enamine | EN300-646159-0.25g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 0.25g |
$985.0 | 2023-03-04 | ||
| Enamine | EN300-646159-0.5g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 0.5g |
$1027.0 | 2023-03-04 | ||
| Enamine | EN300-646159-1.0g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-646159-2.5g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 2.5g |
$2100.0 | 2023-03-04 | ||
| Enamine | EN300-646159-5.0g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 5.0g |
$3105.0 | 2023-03-04 | ||
| Enamine | EN300-646159-10.0g |
5-ethyl-2-(iodomethyl)pyridine |
1882697-54-2 | 10.0g |
$4606.0 | 2023-03-04 |
Pyridine, 5-ethyl-2-(iodomethyl)- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Pyridine, 5-ethyl-2-(iodomethyl)-
Pyridine, 5-ethyl-2-(iodomethyl)- (CAS No. 1882697-54-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Pyridine, 5-ethyl-2-(iodomethyl)-, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1882697-54-2, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its 5-ethyl and 2-(iodomethyl) substituents, plays a pivotal role in the development of novel therapeutic agents. Its molecular structure not only facilitates efficient synthetic pathways but also enhances the reactivity necessary for constructing complex drug molecules.
The significance of Pyridine, 5-ethyl-2-(iodomethyl)- lies in its ability to serve as a precursor for various pharmacologically active compounds. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting critical biological pathways. The presence of an iodomethyl group on the pyridine ring allows for facile functionalization via cross-coupling reactions, making it an invaluable building block in medicinal chemistry. These reactions, particularly palladium-catalyzed couplings such as Suzuki-Miyaura and Stille couplings, enable the introduction of diverse functional groups, thereby expanding the synthetic toolkit available to chemists.
One of the most compelling applications of Pyridine, 5-ethyl-2-(iodomethyl)- is in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By leveraging the reactivity of the iodomethyl group, researchers have been able to construct potent inhibitors that selectively target specific kinases. For instance, recent studies have demonstrated the utility of this compound in generating inhibitors of tyrosine kinases, which are crucial for signal transduction pathways involved in cell growth and differentiation.
In addition to its role in kinase inhibition, Pyridine, 5-ethyl-2-(iodomethyl)- has found applications in the development of antiviral agents. The structural motif present in this compound is reminiscent of several naturally occurring pyridine derivatives that exhibit antiviral properties. By modifying the substituents on the pyridine ring, chemists have been able to design molecules that interfere with viral replication cycles. Notably, derivatives of this compound have shown promise in inhibiting enzymes essential for viral polymerization and assembly.
The growing interest in Pyridine, 5-ethyl-2-(iodomethyl)- is also driven by its potential in drug discovery beyond oncology and virology. Researchers are exploring its utility in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyridine scaffold is a common feature in many neuroactive compounds due to its ability to interact with biological targets like receptors and ion channels. The introduction of an ethyl group at the 5-position and an iodomethyl group at the 2-position enhances both lipophilicity and reactivity, making it an attractive candidate for further derivatization.
The synthesis of Pyridine, 5-ethyl-2-(iodomethyl)- itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies allow for efficient preparation of this intermediate through multi-step sequences that highlight the ingenuity of organic synthesis. For example, one common approach involves the halogenation of a pyridine derivative followed by alkylation with ethyl halides or Grignard reagents. These reactions are often catalyzed by transition metals such as palladium or copper, which facilitate high yields and selectivity.
The role of computational chemistry in optimizing synthetic routes for Pyridine, 5-ethyl-2-(iodomethyl)- cannot be overstated. Molecular modeling techniques enable researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation. Furthermore, computational methods can be used to screen large libraries of potential starting materials and catalysts, accelerating the discovery process.
In conclusion, represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features make it an indispensable tool for constructing biologically active molecules targeting a wide range of diseases. As research continues to uncover new therapeutic applications, the demand for high-quality intermediates like this compound is expected to grow exponentially. The ongoing development of innovative synthetic strategies ensures that access to such key building blocks will remain robust and efficient.
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